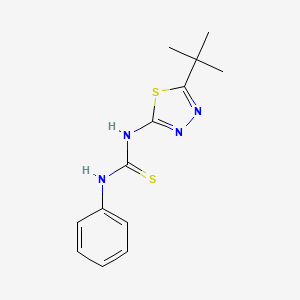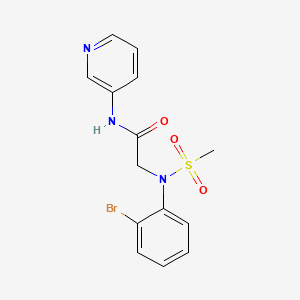![molecular formula C16H18O5 B5723452 isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as IDCA, is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of coumarin, a natural compound found in many plants, which has been known for its medicinal properties for centuries. IDCA has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the inhibition of oxidative stress, and the modulation of inflammation. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the levels of amyloid-beta, a protein that is involved in the development of this condition.
実験室実験の利点と制限
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments, including its high yield and purity, its stability, and its ability to inhibit acetylcholinesterase and butyrylcholinesterase. However, it also has some limitations, including its potential toxicity at high concentrations, its limited solubility in water, and its potential to interact with other compounds in biological systems.
将来の方向性
There are several future directions for the study of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including the development of new drugs based on its structure, the investigation of its potential use in the treatment of other neurological disorders, and the study of its interactions with other compounds in biological systems. Further research is needed to determine the optimal concentration and dosage of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate for different applications and to investigate its potential side effects.
合成法
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods, including the reaction of 4-hydroxycoumarin with isopropenyl acetate in the presence of a catalyst. Another method involves the reaction of 4-hydroxycoumarin with isopropyl chloroacetate in the presence of a base. The yield and purity of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be improved by using different solvents, reaction conditions, and purification methods.
科学的研究の応用
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in scientific research for various purposes, including the development of new drugs, the investigation of biological pathways, and the study of enzyme kinetics. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential use in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used to improve cognitive function in patients with this condition.
特性
IUPAC Name |
propan-2-yl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-15(18)8-19-13-6-5-12-10(3)7-14(17)21-16(12)11(13)4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHJRFQKNQVXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)


![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)
![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)